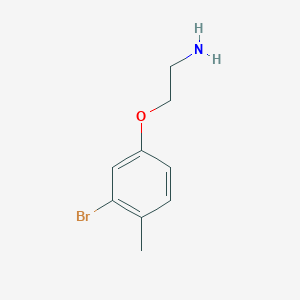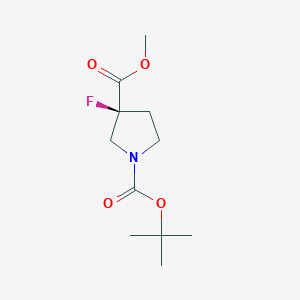
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride
Descripción general
Descripción
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the CAS Number: 1706458-00-5 . It has a molecular weight of 293.46 and its IUPAC name is 3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride . It is stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is 1S/C8H2Cl3F3O2/c9-4-1-3(7(11)15)2-5(6(4)10)16-8(12,13)14/h1-2H . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is a liquid at room temperature . More detailed physical and chemical properties such as its density, boiling point, and refractive index are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes : 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, is synthesized through steps like bromination, carboxylation, and chlorination. This process has economic value due to its simplicity and higher yield (Zhou Xiao-rui, 2006).
Polymer Synthesis : It's used in the synthesis of star-shaped hyperbranched polyesters and in situ end group modification of polymers. This involves polymerizing certain monomers to control the degree of polymerization and functionalizing the resultant polymers (H. Kricheldorf, O. Bolender, Thomas Wollheim, 1999).
Acylation Procedures : The compound is involved in effective acylation procedures, particularly in attaching various acyl chlorides to specific organic structures, enhancing the versatility of these compounds in organic synthesis (Z. Zhang, Zhong Yang, H. Wong, Juliang Zhu, N. Meanwell, J. Kadow, Tao Wang, 2002).
Applications in Material Science
Hyperbranched Polyesters : It is utilized in the synthesis of hyperbranched polyesters with controlled molecular weights and chain-end functionalization. This finds applications in creating materials with specific physical properties (K. Wooley, C. Hawker, R. Lee, J. Fréchet, 1994).
Liquid Crystal Derivatives : Its derivatives are synthesized for exploring liquid crystal properties. These materials can exhibit unique physical properties like phase transitions and mesomorphic behavior, useful in displays and optical devices (Emrah Giziroğlu, A. Nesrullajev, Nilüfer Orhan, 2014).
Organic Chemistry and Drug Synthesis
Nucleoside Analogues : It plays a role in the synthesis of nucleoside analogues. These compounds are important in medicinal chemistry for the development of pharmaceuticals (D. J. Katz, D. S. Wise, L. Townsend, 1982).
Synthesis of Barbituric Acid Derivatives : The compound is used in synthesizing barbituric acid derivatives, which have potential applications in medicine and material science (P. Babin, B. Bennetau, 2001).
Safety and Hazards
The safety information for this compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause severe skin burns and eye damage . Precautionary measures include not breathing in its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3O2/c9-4-1-3(7(11)15)2-5(6(4)10)16-8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSBRUHKNPZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)


![1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B1406237.png)

